Licofelone-d4
Description
Significance of Arachidonic Acid Metabolites in Inflammatory Pathways Research
Arachidonic acid, a polyunsaturated fatty acid typically esterified in cell membrane phospholipids, is a precursor to a large family of potent lipid mediators collectively known as eicosanoids. nih.gov When released from the cell membrane by phospholipase A2 (PLA2), arachidonic acid is metabolized by three primary enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450). creative-proteomics.commdpi.com
The COX pathway produces prostaglandins (B1171923) (PGs) and thromboxanes (TXs), which are involved in processes such as vasodilation, fever, and platelet aggregation. nih.govumich.edu The LOX pathway, particularly the 5-lipoxygenase (5-LOX) branch, generates leukotrienes (LTs), which are powerful chemoattractants for leukocytes and mediators of bronchoconstriction and increased vascular permeability. mdpi.comresearchgate.net The interplay and balance between these metabolites are crucial in the inflammatory response. creative-proteomics.com An imbalance can contribute to the pathology of various inflammatory diseases. nih.gov Therefore, the study of these metabolites is essential for dissecting the mechanisms of inflammation and identifying potential therapeutic targets. creative-proteomics.com
Evolution of Dual COX/5-LOX Inhibitors as Research Tools
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting the COX enzymes. researchgate.net While effective in reducing inflammation and pain, their use can be associated with gastrointestinal side effects, partly due to the shunting of arachidonic acid metabolism towards the pro-inflammatory leukotriene pathway. researchgate.neteurekaselect.com This realization spurred the development of a new class of compounds: dual COX/5-LOX inhibitors. eurekaselect.comnih.gov
These dual inhibitors were designed to simultaneously block both the COX and 5-LOX pathways, aiming for a broader anti-inflammatory effect and a potentially improved safety profile. eurekaselect.comnih.gov By inhibiting the production of both prostaglandins and leukotrienes, these compounds provide researchers with a powerful tool to investigate the combined roles of these two major arms of the arachidonic acid cascade in various disease models. d-nb.infomdpi.com The evolution of these dual inhibitors represents a significant step forward in creating more targeted and potentially safer modulators of the inflammatory response for research purposes. nih.goveurekaselect.com
Historical Context of Licofelone (B1675295) in Preclinical Pharmaceutical Research
Licofelone, chemically known as [2,2-dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid, emerged as a prominent dual COX/5-LOX inhibitor. researchgate.netresearchgate.net It was developed with the goal of providing effective anti-inflammatory and analgesic properties with reduced gastrointestinal toxicity compared to traditional NSAIDs. rroij.comclinicaltrialsarena.com
In preclinical studies, licofelone demonstrated potent, balanced, and competitive inhibition of both COX and 5-LOX enzymes. rroij.com It showed significant anti-inflammatory, analgesic, and antipyretic activities in various animal models. rroij.comnih.gov Notably, research indicated that licofelone had a much better gastrointestinal tolerance than conventional NSAIDs like indomethacin (B1671933). researchgate.netrroij.com These characteristics made licofelone a valuable research compound for investigating the therapeutic potential and mechanistic intricacies of dual COX/5-LOX inhibition in conditions such as osteoarthritis. researchgate.netclinicaltrialsarena.comnih.gov
Rationale for Deuterated Analogues in Advanced Research Methodologies
In modern biomedical research, particularly in pharmacokinetics and metabolism studies, stable isotope-labeled compounds have become indispensable tools. acs.org Deuterium (B1214612) (²H), a stable, non-radioactive isotope of hydrogen, is often used to create deuterated analogues of parent compounds. wikipedia.orginformaticsjournals.co.in
The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. informaticsjournals.co.in This is due to the "kinetic isotope effect," which can significantly slow down the rate of metabolic reactions that involve the cleavage of this bond. wikipedia.org For researchers, this property of deuterated compounds is highly advantageous. cdnsciencepub.comchemsrc.com
Licofelone-d4 is the deuterium-labeled version of Licofelone. chemsrc.com The primary applications of deuterated analogues like this compound in advanced research include:
Internal Standards in Bioanalysis: Due to their similar chemical properties but different mass, deuterated compounds are ideal internal standards for quantitative analysis by mass spectrometry. nih.govresearchgate.net They co-elute with the unlabeled analyte, correcting for variations in sample preparation and instrument response.
Metabolite Identification and Pathway Elucidation: By tracking the fate of the deuterated compound in biological systems, researchers can more easily identify metabolites and delineate complex metabolic pathways. acs.org
The use of this compound, therefore, allows for more precise and reliable investigations into the pharmacokinetics and metabolism of Licofelone, contributing to a deeper understanding of its biological behavior.
Properties
CAS No. |
1189427-04-0 |
|---|---|
Molecular Formula |
C₂₃H₁₈D₄ClNO₂ |
Molecular Weight |
383.9 |
Synonyms |
6-(4-Chlorophenyl-d4)-2,3-dihydro-2,2-dimethyl-7-phenyl-_x000B_1H-pyrrolizine-5-acetic Acid; ML-3000-d4; |
Origin of Product |
United States |
Synthetic and Derivatization Approaches in Licofelone Research
Methodologies for Licofelone (B1675295) Synthesis for Research Applications
The synthesis of Licofelone, chemically known as [6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]acetic acid, has been approached through several routes for research purposes. The most established method involves the condensation of two key intermediates: 2-benzyl-4,4-dimethyl-1-pyrroline and 4-chlorophenacyl bromide. rroij.com This reaction forms the core pyrrolizine structure of Licofelone.
Alternative synthetic strategies have also been reported to improve efficiency or yield. One such method is based on the Suzuki cross-coupling reaction, a powerful tool in organic chemistry for creating carbon-carbon bonds. rroij.com Another innovative approach involves the use of the Fenton's reagent to transform a key intermediate, 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine, into Licofelone esters, which are then hydrolyzed to the final product. researchgate.net A further described synthesis route involves the Friedel-Crafts acylation of a diaryl-dihydropyrrolizine intermediate with oxalyl chloride, followed by a Wolff-Kishner reduction to yield Licofelone. rroij.comrroij.com
These varied methodologies provide researchers with multiple pathways to access Licofelone, allowing for the selection of a route that best fits their laboratory capabilities and research needs.
Table 1: Comparison of Licofelone Synthesis Methodologies
| Methodology | Key Reagents/Reactions | Primary Application/Advantage | Reference(s) |
| Primary Condensation Route | 2-benzyl-4,4-dimethyl-1-pyrroline, 4-chlorophenacyl bromide | Established and widely cited method for forming the pyrrolizine core. | rroij.com |
| Suzuki Cross-Coupling | Palladium catalyst, organoboron compounds | Offers versatility in forming the aryl-aryl bond within the structure. | rroij.com |
| Fenton's Reagent Method | Fenton's reagent (Fe²⁺ + H₂O₂), Licofelone ester intermediate | Alternative functionalization of the pyrrolizine intermediate. | researchgate.net |
| Friedel-Crafts/Wolff-Kishner | Oxalyl chloride, hydrazine (B178648) hydrate | A classic multi-step approach involving acylation and reduction. | rroij.comrroij.com |
Isotopic Labeling Strategies for Licofelone-d4 Synthesis
Isotopically labeled compounds, such as this compound, are indispensable tools in pharmaceutical research, particularly for metabolism studies and as internal standards in quantitative bioanalysis. drugbank.comsplendidlab.com The synthesis of this compound involves the specific incorporation of four deuterium (B1214612) atoms into the Licofelone molecule.
Several general techniques are employed for the incorporation of deuterium into organic molecules, any of which could be adapted for the synthesis of this compound. These methods include:
Hydrogen Isotope Exchange (HIE): This involves the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O) or deuterated acids, often facilitated by a metal catalyst like palladium. nih.govresearchgate.net
Reductive Deuteration: Functional groups like ketones, aldehydes, or alkenes can be reduced using deuterated reducing agents, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), to introduce deuterium atoms. rroij.com
Use of Deuterated Building Blocks: The synthesis can be designed to start from smaller, commercially available deuterated precursors, which are then assembled into the final deuterated molecule.
The strategic placement of deuterium atoms is critical. Deuteration at metabolically vulnerable sites can slow down the rate of drug metabolism due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is broken more slowly than a carbon-hydrogen (C-H) bond. nih.gov
Based on the probable biotransformation pathway of Licofelone, key metabolic reactions include hydroxylation of the phenyl and chlorophenyl rings and glucuronidation of the carboxylic acid group. rroij.com Therefore, logical positions for deuteration in this compound would be on one of the aromatic rings, for instance, the phenyl group, to retard oxidative metabolism by cytochrome P450 enzymes. This would result in a more stable molecule for use as an internal standard or could potentially modify the pharmacokinetic profile of the drug itself.
Confirming the successful synthesis, isotopic enrichment, and purity of this compound is essential. A combination of analytical techniques is used for this purpose. rsc.orgbvsalud.org
Mass Spectrometry (MS): MS is used to confirm the mass increase corresponding to the incorporation of four deuterium atoms. High-resolution mass spectrometry (HR-MS) can provide the exact mass and help calculate the isotopic enrichment by analyzing the distribution of isotopologues. rsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR (Proton NMR): The disappearance or reduction in the intensity of specific proton signals indicates where deuterium has been incorporated. studymind.co.uk
²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, confirming their presence and providing information about their chemical environment within the molecule. magritek.com
¹³C NMR: The presence of deuterium causes a characteristic isotopic shift in the signals of adjacent carbon atoms, which can be used to confirm the location and quantify the level of deuteration. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the deuterated compound, ensuring that it is free from non-deuterated starting materials and other synthetic impurities. rsc.org
Table 2: Analytical Techniques for Verification of this compound
| Technique | Purpose | Information Obtained | Reference(s) |
| Mass Spectrometry (MS/HR-MS) | Isotopic Enrichment | Confirms mass increase (M+4), determines percentage of deuteration. | rsc.orgnih.gov |
| ¹H NMR | Positional Verification | Disappearance/reduction of proton signals at specific sites. | studymind.co.uk |
| ²H NMR | Direct Detection | Direct observation of deuterium signals and their chemical environment. | magritek.com |
| ¹³C NMR | Positional Verification & Quantification | Isotopic shifts on adjacent carbons confirm location and level of deuteration. | nih.gov |
| HPLC | Chemical Purity | Separates and quantifies the target compound from impurities. | rsc.org |
Positional Considerations for Deuterium Labeling
Rational Design of Licofelone Derivatives for Targeted Research (e.g., Licofelone-glycine)
The rational design of derivatives is a key strategy to optimize the biological activity and physicochemical properties of a lead compound. A notable example in Licofelone research is the development of Licofelone-glycine, also referred to as LFA-9. dovepress.comnih.gov
The design rationale for LFA-9 was to modify the carboxylic acid moiety of Licofelone to enhance its therapeutic profile. dovepress.com Specifically, the goals were to improve binding interactions with the target enzymes microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) and 5-LOX, while reducing activity against COX-1/2 to minimize potential side effects. dovepress.comnih.gov Additionally, this modification aimed to improve the "drug-likeness" of the molecule, as Licofelone itself deviates from Lipinski's rule of five due to high lipophilicity (LogP > 5). dovepress.com
The synthesis of Licofelone-glycine (LFA-9) is a two-step process. google.com First, the carboxylic acid of Licofelone is activated, typically by forming an N-Hydroxysuccinimide (NHS) ester. This is achieved by reacting Licofelone with NHS in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). The resulting activated Licofelone-NHS ester is then reacted with glycine (B1666218) in a suitable buffer to form the final amide-linked conjugate, LFA-9. google.com Research has shown that this derivatization leads to a molecule with a more desirable biological profile, exhibiting potent inhibition of mPGES-1 and 5-LOX with spared COX activity. dovepress.comnih.gov
Molecular and Cellular Pharmacology of Licofelone in Preclinical Models
Enzymatic Inhibition Mechanisms and Research Paradigms
Licofelone's anti-inflammatory effects stem from its ability to competitively inhibit several key enzymes in the arachidonic acid cascade. ualberta.caresearchgate.net
Licofelone (B1675295) acts as a competitive inhibitor of both COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins (B1171923). nih.govdovepress.com Research has shown that licofelone inhibits isolated COX-1 with a greater potency than isolated COX-2. ebi.ac.ukresearchgate.net In one study, the IC50 value for COX-1 inhibition was approximately 0.8 µM, while for COX-2 it was greater than 30 µM. researchgate.netacs.org However, other studies report a more balanced inhibition profile with IC50 values of 0.21 µM for COX-2. chemsrc.comresearchgate.net This inhibition of COX enzymes reduces the production of prostaglandins, which are key mediators of pain and inflammation. clinicaltrialsarena.com
Concurrently with COX inhibition, licofelone effectively blocks the 5-lipoxygenase (5-LOX) pathway. nih.govdovepress.com This enzyme is responsible for converting arachidonic acid into leukotrienes, another class of potent inflammatory mediators. nih.gov Preclinical studies have established licofelone as a potent 5-LOX inhibitor, with reported IC50 values around 0.18 µM to 0.23 µM in various cellular models. nih.gov This dual action is significant because some traditional non-steroidal anti-inflammatory drugs (NSAIDs) only inhibit COX, which can lead to an increase in the production of gastrotoxic leukotrienes. clinicaltrialsarena.com By inhibiting both pathways, licofelone offers a more comprehensive blockade of inflammatory mediator synthesis. rroij.com
Beyond its direct effects on COX enzymes, licofelone has been shown to inhibit microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). researchgate.netresearchgate.net This enzyme is a critical downstream component in the inflammatory cascade, specifically responsible for converting the COX-derived product PGH2 into prostaglandin E2 (PGE2), a major inflammatory prostanoid. researchgate.netnih.gov
The mechanism for licofelone's potent inhibition of cellular leukotriene synthesis appears to involve more than just direct action on the 5-LOX enzyme. Research has revealed that licofelone's activity is highly dependent on an intact cellular environment and that it shares several characteristics with inhibitors of the 5-lipoxygenase activating protein (FLAP). nih.govnih.gov
FLAP is essential for the translocation of 5-LOX to the nuclear membrane, a critical step for its activation. nih.gov Studies have shown that licofelone, much like the classic FLAP inhibitor MK-886, is a potent inhibitor of 5-LOX product formation in intact cells (IC50 = 1.7 µM) but a weak inhibitor in cell-free assays. nih.govnih.gov Furthermore, licofelone was found to prevent the nuclear redistribution of 5-LOX in activated cells. nih.govnih.gov These findings strongly suggest that licofelone's primary mechanism for reducing leukotriene biosynthesis is through interference with FLAP. researchgate.netnih.gov
| Enzyme Target | Reported IC50 Value (µM) | Primary Research Finding |
|---|---|---|
| Cyclooxygenase-1 (COX-1) | 0.8 | Inhibited isolated COX-1 more potently than isolated COX-2 in some studies. ebi.ac.ukresearchgate.net |
| Cyclooxygenase-2 (COX-2) | >30 (isolated enzyme), 0.21 (cellular) | Weakly inhibits isolated COX-2, but effectively blocks PGE2 production in cellular models. chemsrc.comresearchgate.net |
| 5-Lipoxygenase (5-LOX) | 0.18 - 1.7 | Potently inhibits 5-LOX product formation in intact cells. chemsrc.comnih.gov |
| Microsomal Prostaglandin E Synthase-1 (mPGES-1) | 6.0 | Efficiently blocks the conversion of PGH2 to the inflammatory mediator PGE2. researchgate.netnih.gov |
| 5-Lipoxygenase Activating Protein (FLAP) | N/A (Mechanism-based) | Inhibition of 5-LOX pathway is primarily due to interference with FLAP function. nih.govnih.gov |
Microsomal Prostaglandin E Synthase-1 (mPGES-1) Modulation Investigations
Impact on Eicosanoid and Leukotriene Biosynthesis Pathways in Research Models
By simultaneously inhibiting the COX and 5-LOX pathways, licofelone effectively decreases the production of both proinflammatory prostaglandins and leukotrienes. nih.govdovepress.com This dual inhibition addresses multiple arms of the arachidonic acid cascade, which is responsible for generating a wide array of lipid mediators involved in inflammation. ijbcp.com In experimental models of osteoarthritis, licofelone has been shown to reduce the synthesis of leukotriene B4 (LTB4) and interleukin-1β (IL-1β) in the synovium, supporting its role in mitigating the structural changes associated with the disease. nih.gov This broad-spectrum suppression of eicosanoid and leukotriene synthesis is the foundation of licofelone's anti-inflammatory profile. nih.govijbcp.com
Molecular Interactions with Inflammatory Mediators and Signaling Pathways
The pharmacological effects of licofelone extend beyond the direct inhibition of enzymes in the arachidonic acid pathway. Research indicates that it can modulate other critical inflammatory signaling pathways. For instance, in response to inflammatory stimuli like lipopolysaccharide (LPS), licofelone has been shown to suppress various neuroinflammatory pathways. ualberta.ca It has been demonstrated to attenuate the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of many pro-inflammatory genes, including COX-2 and inducible nitric oxide synthase (iNOS). ebi.ac.ukualberta.ca Furthermore, in models of colitis, licofelone reduced colonic levels of inflammatory mediators such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). ebi.ac.uk This suggests that licofelone's anti-inflammatory actions are multifaceted, involving the downregulation of key cytokines and transcription factors that drive the inflammatory response. ualberta.caresearchgate.net
Modulation of Cytokine Production (e.g., IL-1β, TNF-α) in Cellular Assays
Licofelone has demonstrated significant modulatory effects on the production of key pro-inflammatory cytokines in various preclinical cellular models. Research indicates that the synthesis of cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) is dependent on eicosanoids, the products of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways that licofelone inhibits. ijbcp.com In animal models of neurodegenerative diseases, chronic administration of licofelone has been shown to significantly decrease the levels of TNF-α and IL-1β, which are considered markers of oxidative stress and neuroinflammation. ualberta.ca
Inflammatory mediators, including IL-1β and TNF-α, are pivotal in the progression of various inflammatory conditions by activating endothelial cells and promoting the infiltration of immune cells. frontiersin.org For instance, in melanoma cell models, IL-1β is known to mediate the expression of COX-2, contributing to the inflammatory tumor microenvironment. cancerbiomed.org Studies on human osteoarthritis synovial membrane explants have further established the eicosanoid-dependent nature of IL-1β and TNF-α synthesis. ijbcp.com By inhibiting the upstream COX and 5-LOX pathways, licofelone effectively curtails the production of these critical inflammatory cytokines, which underlies its anti-inflammatory properties observed in preclinical settings.
Nitric Oxide (NO) Pathway Modulation Research (iNOS, nNOS)
Licofelone's interaction with the nitric oxide (NO) pathway, particularly its influence on nitric oxide synthase (NOS) isoenzymes, has been a key area of investigation. A substantial body of evidence points to the downregulation of inducible nitric oxide synthase (iNOS) as a crucial mechanism for licofelone's neuroprotective and anticonvulsant effects. als-journal.comresearchgate.net In human chondrocytes, licofelone was found to reduce NO production by inhibiting iNOS activity, which in turn led to a reduction in cellular death. researchgate.net
Studies using animal models of seizures have consistently shown that licofelone's anticonvulsant properties are mediated through the diminution of iNOS. researchgate.netnih.gov Pre-treatment with the NO donor L-arginine was found to reverse the anticonvulsant effects of licofelone, while non-selective NOS inhibitors like L-NAME potentiated them. researchgate.netnih.gov Furthermore, the use of selective inhibitors of iNOS (aminoguanidine or 1400W) alongside licofelone significantly increased the seizure threshold. researchgate.net In contrast, a selective neuronal NOS (nNOS) inhibitor, 7-Nitroindazole (7-NI), did not affect the seizure threshold alone or in combination with licofelone, suggesting that licofelone's primary target in this context is iNOS, not nNOS. als-journal.comresearchgate.netj-epilepsy.org This targeted downregulation of iNOS is considered critical for the central neuroprotective properties of licofelone. researchgate.net
Apoptosis and Cell Proliferation Research (e.g., Caspase-3)
Licofelone exhibits potent anti-proliferative and pro-apoptotic properties in various preclinical cancer models. A hallmark of its mechanism is the induction of apoptosis, a form of programmed cell death, which is often mediated by the activation of caspases, a family of cysteine proteases. researchgate.net Specifically, Caspase-3, a key executioner caspase, has been consistently shown to be activated by licofelone treatment. researchgate.nettandfonline.comoncotarget.comresearcherslinks.com
In studies on rat glioma cells, carcinogenic fibroblasts, and hepatoma cells, licofelone induced apoptosis in a dose- and time-dependent manner. researchgate.nettandfonline.comcabidigitallibrary.org For example, in H-Ras transformed fibroblast cells, 250 µM of licofelone increased the level of caspase-3 enzyme up to 5-fold and induced total apoptosis in approximately 96% of cells after 48 hours. tandfonline.com Similarly, in rat glioma cells, licofelone treatment led to an increase in caspase-3 levels, while caspase-9 levels remained unchanged. researchgate.net Research in a pancreatic cancer model also demonstrated that licofelone treatment significantly increased the expression of caspase-3, alongside other apoptotic markers like p21 and p53. oncotarget.com These findings underscore that licofelone's ability to inhibit cell proliferation and survival is strongly linked to its capacity to trigger the caspase-3-mediated apoptotic pathway. researchgate.netcabidigitallibrary.org
| Cell Line | Concentration | Duration | Key Findings | Reference |
| Rat Glioma (C6) | 150-250 µM | 48 hours | Reduced living cells by up to 93%; Increased Caspase-3 levels. | researchgate.net |
| Carcinogenic Fibroblasts (5RP7) | 250 µM | 48 hours | Induced ~96% total apoptosis; 5-fold increase in Caspase-3. | tandfonline.com |
| Rat Hepatoma (H4IIE) | 150-250 µM | 48 hours | Increased late apoptotic/necrotic cells to ~75%. | researcherslinks.comcabidigitallibrary.org |
| Pancreatic Tumors (in vivo) | N/A | N/A | Significantly increased mRNA expression of Caspase-3. | oncotarget.com |
Matrix Metalloproteinase (MMP) and Protease Activity Studies
Licofelone has been shown to modulate the activity of matrix metalloproteinases (MMPs), enzymes that are critical in the degradation of the extracellular matrix, particularly in the context of osteoarthritis (OA). nih.gov Research has focused on MMP-13 (collagenase-3), a key protease involved in the breakdown of type II collagen, the primary collagen in articular cartilage. nih.gov
In studies using human osteoarthritic chondrocytes, licofelone dose-dependently inhibited the IL-1β stimulated production and expression of MMP-13. nih.gov This inhibitory effect was found to be mediated through the p38 MAP kinase signaling pathway. Licofelone was observed to decrease the phosphorylation of p38 and the activity of the transcription factor AP-1, which are involved in the signaling cascade leading to MMP-13 expression. nih.gov In an experimental dog model of OA, licofelone treatment markedly reduced the mRNA expression and protein synthesis of MMP-13, as well as other key catabolic factors like cathepsin K, aggrecanase-1 (ADAMTS-4), and aggrecanase-2 (ADAMTS-5). researchgate.net This inhibition of major cartilage-degrading enzymes provides a molecular basis for licofelone's observed protective effects on cartilage structure in preclinical OA models. nih.govresearchgate.net
| Factor | Effect of Licofelone Treatment | Implication | Reference |
| MMP-13 | Decreased mRNA expression and protein synthesis | Inhibition of type II collagen degradation | researchgate.net |
| Cathepsin K | Decreased mRNA expression and protein synthesis | Reduced cartilage matrix breakdown | researchgate.net |
| ADAMTS-4 | Decreased mRNA expression and protein synthesis | Inhibition of aggrecan degradation | researchgate.net |
| ADAMTS-5 | Decreased mRNA expression and protein synthesis | Inhibition of aggrecan degradation | researchgate.net |
Membrane Interaction Studies and their Mechanistic Implications
The interaction of licofelone with cellular membranes is an emerging area of research, providing potential mechanistic insights beyond its direct enzyme inhibition. mdpi.com Studies using model membranes, such as dipalmitoylphosphatidylcholine (DPPC) monolayers, have revealed that licofelone can induce significant alterations in the structural organization of phospholipids. mdpi.com
Preclinical Pharmacological Investigations of Licofelone in Animal and in Vitro Models
In Vitro Cell-Based Assays for Pharmacological Characterization
In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms of action of Licofelone (B1675295).
Licofelone's impact on leukocytes and platelets, key players in the inflammatory process, has been extensively studied. It has been shown to inhibit the synthesis of both prostaglandin (B15479496) E2 (PGE2) and leukotriene B4 (LTB4). core.ac.uk In human whole blood assays, Licofelone demonstrated a concentration-dependent inhibition of PGE2 synthesis with an IC50 value of 3.9 µM. core.ac.uk Unlike indomethacin (B1671933), which increased leukotriene C4 (LTC4) levels, Licofelone inhibited LTB4 synthesis in a rat basophilic leukemia cell line (RBL-1) with an IC50 of 3.6 µM. core.ac.uk
Further studies revealed that Licofelone inhibits LTC4 formation in mixed suspensions of polymorphonuclear leukocytes (PMNs) and platelets with an IC50 of 3.8 µM. core.ac.uknih.gov The compound also downregulates various PMN functions critical to inflammation. capes.gov.br It inhibits the generation of reactive oxygen species, the release of elastase, and homotypic aggregation of PMNs induced by various stimuli like N-formyl-methionyl-leucyl-phenylalanine (fMLP), complement fraction 5a (C5a), and platelet-activating factor (PAF). core.ac.ukcapes.gov.brresearchgate.net These actions are attributed to its dual inhibition of 5-LOX and COX pathways. core.ac.ukresearchgate.net
Regarding platelet function, Licofelone has a marked inhibitory effect on platelet aggregation. core.ac.ukresearchgate.net It completely prevents platelet aggregation induced by arachidonic acid at low micromolar concentrations. researchgate.net This antiplatelet effect is mediated by the inhibition of COX-1 activity, as evidenced by the reduction of thromboxane (B8750289) B2 (TxB2) production. researchgate.net
Table 1: Inhibitory Concentrations (IC50) of Licofelone in Leukocyte and Platelet Function Assays
| Assay | Cell/System Type | Inhibited Substance/Process | IC50 Value (µM) | Reference(s) |
|---|---|---|---|---|
| PGE2 Synthesis | Human Whole Blood | Prostaglandin E2 (PGE2) | 3.9 | core.ac.uk |
| LTB4 Synthesis | Rat Basophilic Leukemia (RBL-1) Cells | Leukotriene B4 (LTB4) | 3.6 | core.ac.uk |
| LTC4 Formation | Mixed PMN/Platelet Suspensions | Leukotriene C4 (LTC4) | 3.8 | core.ac.uknih.gov |
| ROS Generation | PMNs (fMLP-stimulated) | Reactive Oxygen Species (ROS) | 24.4 | nih.govcapes.gov.br |
| ROS Generation | PMNs (C5a-stimulated) | Reactive Oxygen Species (ROS) | 11.0 | nih.govcapes.gov.br |
| ROS Generation | PMNs (PAF-stimulated) | Reactive Oxygen Species (ROS) | 11.7 | nih.govcapes.gov.br |
| Elastase Release | PMNs (fMLP-stimulated) | Elastase | 12.2 | nih.govcapes.gov.br |
| Elastase Release | PMNs (C5a-stimulated) | Elastase | 23.5 | nih.govcapes.gov.br |
| Elastase Release | PMNs (PAF-stimulated) | Elastase | 2.6 | nih.govcapes.gov.br |
| PMN Aggregation | PMNs (fMLP-stimulated) | Homotypic Aggregation | 23.7 | nih.govcapes.gov.br |
| PMN Aggregation | PMNs (C5a-stimulated) | Homotypic Aggregation | 15.6 | nih.govcapes.gov.br |
| PMN Aggregation | PMNs (PAF-stimulated) | Homotypic Aggregation | 15.4 | nih.govcapes.gov.br |
Licofelone has shown potential disease-modifying effects in osteoarthritis (OA) through its actions on cartilage and bone cells. core.ac.ukijbcp.com In vitro studies using osteoblasts from OA patients demonstrated that Licofelone inhibits the production of PGE2 and LTB4. core.ac.ukresearchgate.net It also dose-dependently stimulated 1,25-dihydroxy vitamin D-induced alkaline phosphatase activity and inhibited the release of osteocalcin, effects linked to its inhibition of LTB4 production. core.ac.ukresearchgate.net
In experiments with subchondral osteoblasts from a dog model of OA, treatment with Licofelone in vivo led to a significant reduction in the in vitro production of urokinase plasminogen activator (uPA), insulin-like growth factor-I (IGF-I), and PGE2. nih.gov These findings suggest that Licofelone can prevent or delay the abnormal metabolism observed in subchondral osteoblasts during OA. nih.gov
Research on human chondrocytes has shown that Licofelone can reduce nitric oxide (NO) production by inhibiting inducible nitric oxide synthase (iNOS) activity, which results in a decrease in cellular death. researchgate.net In canine models, Licofelone was found to reduce the level of chondrocyte apoptosis and decrease the levels of caspase-3, COX-2, and iNOS in the cartilage. researchgate.net This suggests a chondroprotective effect mediated by the inhibition of pro-apoptotic factors. researchgate.net
Licofelone has been investigated for its effects on inflammatory responses in human mesangial cells (HMCs), which are relevant to the pathogenesis of glomerulonephritis. nih.govnih.gov In HMCs stimulated with the pro-inflammatory cytokine interleukin-18 (IL-18), Licofelone dose-dependently attenuated COX-2 enzyme activity and the subsequent release of PGE2. nih.govnih.gov
Similarly, Licofelone inhibited IL-18-induced 5-LOX enzyme activity and the release of leukotrienes. nih.govnih.gov The compound also suppressed the synthesis of monocyte chemotactic protein-1 (MCP-1) and interferon-γ. nih.govnih.gov Mechanistically, Licofelone was found to reduce the IL-18-induced phosphorylation of p38 mitogen-activated protein kinase (MAPK). nih.govnih.gov Furthermore, it inhibited the proliferation of HMCs induced by IL-18, suggesting a potential therapeutic role in inflammatory kidney diseases. nih.govnih.gov
Licofelone has demonstrated anticancer activity in several cancer cell lines. mdpi.com In colon (HCA-7) and breast (MCF-7) cancer cells, Licofelone was shown to induce apoptosis. mdpi.comrroij.com
In the context of ovarian cancer, traditional 2D cell culture methods for drug screening are often not reflective of clinical disease. aacrjournals.org To address this, three-dimensional (3D) multicellular tumor spheroids (MCTS) have been used, as they better mimic tumor characteristics like drug resistance and the expression of stem cell markers. aacrjournals.orgfrontiersin.org In a screen using a library of repurposed drugs, Licofelone was identified as having preferential activity in ovarian cancer MCTS compared to 2D cultures. aacrjournals.org It was found to reverse the stem-like properties of these spheroids, including the expression of markers like ALDH1A and CD133. aacrjournals.orgnih.gov Furthermore, Licofelone synergized with the chemotherapeutic agent paclitaxel (B517696) in ovarian MCTS models. aacrjournals.orgnih.gov Treatment with Licofelone reversed the expression of several stem cell-associated transcripts, such as KLF4, NANOG, and SOX2, in OVCAR8 MCTS. nih.gov
Table 2: Summary of Licofelone's Effects in Cancer Cell Line Research
| Cancer Type | Cell Line(s)/Model | Key Findings | Reference(s) |
|---|---|---|---|
| Colon | HCA-7 | Induced apoptosis. | mdpi.comrroij.com |
| Breast | MCF-7 | Induced apoptosis. | mdpi.com |
Human Mesangial Cell (HMC) Inflammatory Response Studies
In Vivo Animal Model Applications in Pathophysiology Research
The anti-inflammatory and analgesic properties of Licofelone have been confirmed in various animal models of disease.
In the carrageenan-induced rat paw edema model, a classic test for acute inflammation, Licofelone demonstrated potent anti-inflammatory effects. core.ac.ukrroij.comresearchgate.net It exhibited an ED50 value of 17 mg/kg and was able to completely inhibit both PGE2 and LTB4 secretion in the inflamed tissue. core.ac.ukresearchgate.net This is a distinct advantage over traditional NSAIDs like indomethacin, which only inhibited PGE2 secretion in the same model. core.ac.ukresearchgate.net
In the rat adjuvant arthritis model, which mimics chronic inflammation similar to rheumatoid arthritis, Licofelone was also effective. core.ac.uknih.gov Oral administration of Licofelone reduced erythema and edema. nih.gov Histological analysis of the joints from treated animals revealed reduced proliferation of synovial cells and less erosion of bone and cartilage, suggesting a potential disease-modifying effect. nih.gov The anti-inflammatory activity of Licofelone was found to be comparable to that of indomethacin in this model. core.ac.ukresearchgate.net
Table 3: Efficacy of Licofelone in Animal Models of Inflammation
| Animal Model | Species | Parameter Measured | Efficacy (ED50) | Reference(s) |
|---|---|---|---|---|
| Carrageenan-induced Paw Edema | Rat | Anti-inflammatory effect | 17 mg/kg, p.o. | core.ac.ukrroij.comresearchgate.net |
| Phenylquinone Writhing | Mouse | Analgesic effect | 31.33 mg/kg | researchgate.net |
Pain and Hyperalgesia Models
Licofelone has demonstrated significant analgesic and anti-hyperalgesic effects in various preclinical models of pain. These studies highlight its potential as a therapeutic agent for different pain states.
In the Randall-Selitto test , which measures hyperalgesia by applying pressure to an inflamed rat paw, licofelone was as effective as indomethacin in improving the pain threshold. rroij.com The reported ED50 value for licofelone in this assay ranges from 39.5 to 55.8 mg/kg. nih.gov
The acetic acid-induced writhing test in mice, a model of visceral pain, also showed a positive response to licofelone. It produced an analgesic effect with an ED50 of 31.33 mg/kg. nih.gov In one study, licofelone was more effective than aspirin (B1665792) in reducing the number of writhes. rroij.comrroij.com
In a rat model of incisional pain , which mimics postoperative pain, licofelone was investigated for its effects on mechanical hyperalgesia and cold allodynia. nih.gov The compound significantly reversed mechanical hyperalgesia and increased the cold allodynia threshold. nih.gov Notably, licofelone was more potent than both indomethacin and zileuton (B1683628) in this model. nih.govnih.govresearchgate.net The reported ED50 values were 2.92 mg/kg for mechanical hyperalgesia and 36.77 mg/kg for cold allodynia. nih.govresearchgate.net These findings suggest that the dual inhibition of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways may be beneficial in managing postoperative hyperalgesia. nih.gov
Table 1: Efficacy of Licofelone in Preclinical Pain Models
| Pain Model | Animal Model | Key Findings | ED50 | Reference |
|---|---|---|---|---|
| Randall-Selitto Assay | Rat | As effective as indomethacin in increasing pain threshold. | 39.5-55.8 mg/kg | rroij.comnih.gov |
| Acetic Acid Writhing | Mouse | Showed significant analgesic effect; more effective than aspirin. | 31.33 mg/kg | rroij.comnih.govrroij.com |
| Incisional Pain | Rat | Reversed mechanical hyperalgesia and cold allodynia; more potent than indomethacin and zileuton. | 2.92 mg/kg (mechanical hyperalgesia), 36.77 mg/kg (cold allodynia) | nih.govnih.govresearchgate.net |
Neuroinflammatory and Neurological Disorder Models
Licofelone's anti-inflammatory and neuroprotective properties have been explored in several models of neurological disorders.
In a rat model of paclitaxel-induced neuropathic pain (PINP), a common form of CINP, licofelone demonstrated significant antiallodynic effects. nih.govmdpi.com Treatment with licofelone resulted in a time- and dose-dependent increase in the withdrawal threshold to mechanical stimuli. nih.govmdpi.com The study suggested that the dual inhibition of COX and 5-LOX pathways could be a plausible strategy for alleviating CINP symptoms. nih.gov Further investigation revealed that the antiallodynic effects of licofelone in this model are dependent on cannabinoid (CB) receptors. nih.govmdpi.com Molecular docking studies indicated that licofelone binds to both CB1 and CB2 receptors with high affinity. nih.govsciprofiles.com
Research in animal models of spinal cord injury (SCI) has shown that licofelone can modulate neuroinflammation and attenuate mechanical hypersensitivity. nih.govjneurosci.org In the chronic phase of SCI, levels of pro-inflammatory mediators like leukotriene B4 and prostaglandin E2 are elevated in the lesion site. jneurosci.org Prolonged oral treatment with licofelone was found to enhance anti-inflammatory and anti-oxidative defenses within the chronic lesion site. jneurosci.org Specifically, licofelone treatment reduced the hypersensitivity of hindpaws to mechanical stimulation. nih.gov Another study highlighted that licofelone could reduce the expression of P-glycoprotein (Pgp), a transporter that can limit the entry of therapeutic drugs into the injured spinal cord, suggesting its potential in combinatorial treatment strategies. nih.gov
Licofelone has shown anticonvulsant properties in various seizure models.
In the pentylenetetrazole (PTZ)-induced clonic seizure model in mice, acute administration of licofelone exerted dose-dependent anticonvulsant effects. nih.govresearchgate.netnih.gov The effect was significant at doses of 10 and 20 mg/kg. nih.govresearchgate.netnih.govresearchgate.net Studies suggest that the N-methyl-D-aspartate receptor (NMDAR) pathway may play a role in these anticonvulsant effects. nih.govnih.gov Combining a sub-effective dose of licofelone with a selective NMDAR antagonist, MK-801, produced a significant anticonvulsant effect. nih.govresearchgate.net Conversely, the NMDAR co-agonist D-serine partially hindered licofelone's anticonvulsant action. nih.govresearchgate.net The nitric oxide (NO) pathway has also been implicated in licofelone's anti-epileptic activity in this model. j-epilepsy.org
In the lithium-pilocarpine-induced status epilepticus (SE) model in rats, pre-treatment with licofelone significantly prevented the onset of SE. researchgate.netnih.govnih.gov This anticonvulsant effect was inverted by L-arginine, a nitric oxide precursor, and potentiated by L-NAME (a non-selective NOS inhibitor) and aminoguanidine (B1677879) (an inducible NOS inhibitor). nih.govnih.gov These findings suggest that the anticonvulsive effects of licofelone in this model may be mediated by inducible nitric oxide synthase (iNOS). nih.govnih.gov
Table 2: Effects of Licofelone in Preclinical Seizure Models
| Seizure Model | Animal Model | Key Findings | Mediating Pathways | Reference |
|---|---|---|---|---|
| Pentylenetetrazole (PTZ)-induced | Mouse | Dose-dependent anticonvulsant effects. | NMDAR, Nitric Oxide | nih.govresearchgate.netnih.govj-epilepsy.org |
| Lithium-pilocarpine-induced Status Epilepticus | Rat | Prevented the onset of status epilepticus. | Inducible Nitric Oxide Synthase (iNOS) | researchgate.netnih.govnih.gov |
Licofelone has been investigated for its therapeutic potential in models of Alzheimer's and Huntington's diseases.
In a rat model of Alzheimer's disease induced by intracerebroventricular streptozotocin (B1681764) (ICV-STZ), chronic treatment with licofelone attenuated cognitive deficits and cholinergic hypofunction. nih.govresearchgate.net It also reduced oxidative stress and levels of pro-inflammatory cytokines such as IL-1β and TNF-α. nih.govresearchgate.netualberta.ca The cognitive enhancement observed may be due to its ability to restore cholinergic functions and its antioxidant activity. nih.gov
In a rat model of Huntington's disease induced by quinolinic acid, licofelone treatment significantly improved behavioral outcomes, including body weight, locomotor activity, and rotarod performance. ualberta.ca It also attenuated oxidative damage, restored mitochondrial enzyme complex activities, and reduced TNF-α levels and striatal lesions. ualberta.ca
The effects of licofelone have also been studied in models of depression. In mice with lipopolysaccharide (LPS)-induced depressive-like behavior , licofelone reversed the increased immobility time in the forced swimming test (FST) and tail suspension test (TST). ualberta.caresearchgate.net The antidepressant-like effect of licofelone was reversed by pretreatment with L-arginine, a nitric oxide precursor. ualberta.caresearchgate.net Conversely, nitric oxide synthase inhibitors potentiated the effects of a lower dose of licofelone. ualberta.caresearchgate.net These findings suggest a potential role for the nitric oxide pathway in the antidepressant-like effects of licofelone. ualberta.caresearchgate.net
Neurodegenerative Disease Models (e.g., Alzheimer's, Huntington's)
Gastrointestinal Mucosal Integrity and Inflammation Models
Licofelone has demonstrated a significant gastroprotective profile in various preclinical models, distinguishing it from traditional nonsteroidal anti-inflammatory drugs (NSAIDs). rroij.com Animal studies have consistently shown that licofelone has a lower potential for causing ulcers compared to substances like aspirin, indomethacin, and diclofenac. rroij.com One of the key reasons for this improved gastrointestinal (GI) tolerability is its dual inhibition of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. rroij.comresearchgate.net Unlike traditional NSAIDs that only block COX, leading to a shunting of arachidonic acid metabolism towards the pro-inflammatory 5-LOX pathway and an increase in gastrotoxic leukotrienes, licofelone inhibits both. rroij.com
In rat models, licofelone was found to significantly lessen the gastric ulceration induced by indomethacin. nih.gov It also counteracted the associated neutrophil adhesion in the mesentery and reduced lipid peroxides in the gastric mucosa. nih.gov Furthermore, licofelone reversed changes in vascular permeability and morphology and prevented the increase in leukotriene levels in the gastric mucosa that is often seen with NSAID use. researchgate.netnih.gov Even when administered in combination with aspirin, a common requirement for patients with cardiovascular risk, licofelone did not exacerbate gastric mucosal damage in rats. rroij.comtandfonline.com This suggests a significant advantage for long-term therapy. tandfonline.com Its potential as a therapeutic agent for inflammatory bowel disease (IBD) is also under investigation due to its potent anti-inflammatory properties in preclinical models of colitis.
Table 1: Effects of Licofelone on Gastrointestinal Parameters in Preclinical Models
| Model | Finding | Reference |
| Indomethacin-induced gastric ulceration in rats | Significantly ameliorated ulceration, neutrophil adhesion, and lipid peroxides. | nih.gov |
| Rat gastric mucosa | Prevented NSAID-related increase in leukotriene levels and reversed altered vascular permeability. | researchgate.net |
| Aspirin co-administration in rats | Did not exacerbate gastric mucosal damage. | rroij.comtandfonline.com |
| General animal studies | Lower ulcerogenic potential compared to aspirin, indomethacin, and diclofenac. | rroij.com |
Cardiovascular and Thrombus Research Models
Licofelone's impact on the cardiovascular system has been explored in several preclinical models, revealing antiplatelet and antithrombotic activities. researchgate.net In a laser-induced thrombus model in rats, licofelone demonstrated significant antithrombotic effects. researchgate.netcore.ac.uk In vitro studies have further substantiated these findings, showing that licofelone has a marked inhibitory effect on platelet aggregation. researchgate.netcore.ac.uk Specifically, it was shown to completely prevent arachidonic acid-induced platelet aggregation in rabbit platelet-rich plasma. rroij.com
The dual inhibition of COX and 5-LOX by licofelone is believed to contribute to a more favorable cardiovascular profile compared to selective COX-2 inhibitors. researchgate.netresearchgate.net By blocking COX-1, licofelone can exert an antithrombotic effect. researchgate.netresearchgate.net In a rabbit model of atherosclerosis, licofelone was found to reduce neointimal formation and inflammation more effectively than the selective COX-2 inhibitor, rofecoxib. researchgate.netresearchgate.net It inhibited both COX-2 and 5-LOX protein expression in vascular lesions and almost completely abolished 5-LOX activity by inhibiting the generation of leukotriene B4 in rabbit neutrophils. researchgate.netresearchgate.net It also prevented the production of platelet thromboxane B2. researchgate.net These findings suggest that licofelone's anti-inflammatory and antiplatelet activities could be beneficial in managing or preventing cardiovascular conditions. oup.com
Table 2: Cardiovascular and Antithrombotic Effects of Licofelone in Preclinical Models
| Model/Study Type | Finding | Reference |
| Rat laser-induced thrombus model | Demonstrated significant antithrombotic activity. | researchgate.netcore.ac.uk |
| In vitro platelet aggregation assay | Showed marked inhibition of platelet aggregation. | researchgate.netcore.ac.uk |
| Rabbit platelet-rich plasma | Completely prevented arachidonic acid-induced platelet aggregation. | rroij.com |
| Rabbit atherosclerosis model | Reduced neointimal formation and inflammation more effectively than rofecoxib. | researchgate.netresearchgate.net |
Respiratory and Anti-Asthmatic Models
Preclinical investigations have highlighted the potential of licofelone as an anti-asthmatic agent. rroij.comresearchgate.net Its dual inhibitory action on both COX and 5-LOX pathways is particularly relevant in the context of asthma, where both prostaglandins (B1171923) and leukotrienes play a significant role in the inflammatory cascade. researchgate.netresearchgate.net
In a guinea pig model of bronchoconstriction induced by arachidonic acid, licofelone demonstrated potent effects. researchgate.net Furthermore, in an allergic sheep model, aerosolized licofelone administered before an antigen challenge significantly inhibited the early bronchial response and completely blocked the late antigen-induced bronchoconstriction. researchgate.net It also attenuated the airway hyper-responsiveness to carbachol (B1668302) that occurred 24 hours after the antigen challenge. researchgate.net These findings from animal models suggest that licofelone could be effective in managing airway inflammation and bronchoconstriction associated with asthma. researchgate.net
Table 3: Anti-Asthmatic Effects of Licofelone in Preclinical Models
| Model | Finding | Reference |
| Guinea pig model of arachidonic acid-induced bronchoconstriction | Demonstrated potent anti-asthmatic effects. | researchgate.net |
| Allergic sheep model (antigen challenge) | Significantly inhibited early bronchial response and completely blocked late antigen-induced bronchoconstriction. | researchgate.net |
| Allergic sheep model (post-antigen challenge) | Attenuated airway hyper-responsiveness to carbachol. | researchgate.net |
Osteoarthritis Progression Models (e.g., Canine, Rat)
In the canine anterior cruciate ligament (ACL) transection model of OA, licofelone significantly decreased the size, grade, and severity of cartilage lesions on both the condyles and plateaus. tandfonline.comresearchgate.net This chondroprotective effect was associated with a reduction in the levels of prostaglandin E2 (PGE2) in the synovial fluid and leukotriene B4 (LTB4) production by the synovium. researchgate.net Furthermore, licofelone markedly reduced the levels of collagenase 1 in the cartilage and interleukin-1β (IL-1β) in the synovial membrane. tandfonline.comresearchgate.net In another study using this model, licofelone was shown to markedly reduce the level of chondrocyte apoptosis and significantly decrease the levels of caspase-3, COX-2, and inducible nitric oxide synthase (iNOS) in the cartilage. researchgate.netresearchgate.net These findings suggest that licofelone could act as a disease-modifying drug for OA by targeting key catabolic and inflammatory pathways. core.ac.uknih.gov
Table 4: Effects of Licofelone in Osteoarthritis Animal Models
| Model | Key Findings | Reference |
| Rat adjuvant arthritis model | Reduced edema, erythema, splenomegaly, synovial cell proliferation, and bone/cartilage erosions. | tandfonline.comresearchgate.net |
| Canine anterior cruciate ligament (ACL) transection model | Decreased size and severity of cartilage lesions; reduced PGE2, LTB4, collagenase 1, and IL-1β levels. | tandfonline.comresearchgate.net |
| Canine ACL transection model | Reduced chondrocyte apoptosis; decreased levels of caspase-3, COX-2, and iNOS in cartilage. | researchgate.netresearchgate.net |
Receptor Interaction Studies in Preclinical Models (e.g., Cannabinoid Receptors, NMDARs)
Recent preclinical research has begun to explore the interaction of licofelone with receptor systems beyond its primary targets of COX and 5-LOX, suggesting a broader pharmacological profile.
Cannabinoid Receptors: Molecular docking studies have indicated that licofelone can bind to both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) with a high affinity. ebi.ac.uknih.gov This binding affinity is comparable to that of the phytocannabinoid THC and the synthetic cannabinoid WIN 55,212-2. nih.gov In a rat model of paclitaxel-induced neuropathic pain, the antiallodynic effects of licofelone were blocked by both a CB1 receptor antagonist (AM251) and a CB2 receptor antagonist (AM630). ebi.ac.uknih.gov This suggests that licofelone's analgesic effects in this model are dependent on its interaction with cannabinoid receptors, either directly or indirectly through its inhibition of COX and LOX pathways. nih.gov
N-methyl-D-aspartate Receptors (NMDARs): The involvement of the NMDAR pathway in the anticonvulsant effects of licofelone has been investigated in a mouse model of pentylenetetrazole (PTZ)-induced clonic seizures. mdpi.comnih.gov In these studies, a sub-effective dose of licofelone, when combined with a sub-effective dose of the noncompetitive NMDAR antagonist MK-801, produced a significant anticonvulsant effect. nih.govnih.gov Conversely, pretreatment with the NMDAR co-agonist D-serine partially blocked the anticonvulsant effects of an effective dose of licofelone. nih.govnih.gov These findings suggest a potential role for the NMDAR pathway in mediating the anticonvulsant properties of licofelone. nih.govresearchgate.net
Table 5: Licofelone Interactions with Cannabinoid and NMDA Receptors
| Receptor System | Model/Study Type | Finding | Reference |
| Cannabinoid Receptors (CB1 & CB2) | Molecular docking | Binds with high affinity, similar to THC and WIN 55,212-2. | ebi.ac.uknih.gov |
| Cannabinoid Receptors (CB1 & CB2) | Rat model of neuropathic pain | Antiallodynic effects blocked by CB1 and CB2 antagonists. | ebi.ac.uknih.gov |
| N-methyl-D-aspartate Receptors (NMDARs) | Mouse model of clonic seizures | Anticonvulsant effect potentiated by NMDAR antagonist (MK-801). | nih.govnih.gov |
| N-methyl-D-aspartate Receptors (NMDARs) | Mouse model of clonic seizures | Anticonvulsant effect hindered by NMDAR co-agonist (D-serine). | nih.govnih.gov |
Analytical and Bioanalytical Methodologies Utilizing Licofelone D4 in Research
Principles of Deuterated Internal Standards in Quantitative Analysis
In quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated internal standards are the gold standard. oup.com These standards are molecules where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612). clearsynth.com This isotopic labeling provides a compound that is chemically and physically almost identical to the analyte of interest but with a different mass, allowing it to be distinguished by the mass spectrometer. wikipedia.orglgcstandards.com
Compensation for Matrix Effects in Complex Biological Samples
Biological samples such as plasma, whole blood, and tissue homogenates are inherently complex, containing numerous endogenous components that can interfere with the analysis. clearsynth.comlcms.cz This interference, known as the matrix effect, can cause ion suppression or enhancement, leading to inaccurate quantification of the analyte. nih.gov
Deuterated internal standards, like Licofelone-d4, co-elute with the analyte (licofelone) and experience the same matrix effects. chromforum.orgtexilajournal.com Because the internal standard is added at a known concentration to all samples, any variation in the signal due to matrix effects will affect both the analyte and the internal standard proportionally. scioninstruments.com By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, thus compensating for the matrix effects and ensuring the accuracy of the quantitative results. nih.govnebiolab.com
Enhancing Precision and Accuracy in Analytical Measurements
The use of deuterated internal standards significantly improves the precision and accuracy of analytical measurements. clearsynth.comnebiolab.com They correct for variability that can be introduced at various stages of the analytical process, including sample extraction, injection volume, chromatographic separation, and ionization efficiency. cerilliant.comresearchgate.net Since the deuterated standard behaves almost identically to the analyte throughout these steps, the ratio of their responses remains constant even if there are losses or variations during sample preparation and analysis. scioninstruments.com This consistent ratio allows for highly precise and accurate determination of the analyte's concentration. texilajournal.com
Mass Spectrometry (LC-MS/MS) Method Development for Licofelone (B1675295) and Metabolites
The development of a robust and reliable LC-MS/MS method is crucial for the quantification of licofelone and its metabolites in preclinical research. lcms.czkarger.com The use of this compound as an internal standard is a key component of this process. researchgate.net
Sample Preparation Techniques for Preclinical Biological Matrices (e.g., Plasma, Whole Blood, Tissue Homogenates)
The goal of sample preparation is to extract the analyte and internal standard from the biological matrix while removing interfering substances. Common techniques for preclinical biological matrices include:
Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins. The supernatant containing the analyte and internal standard is then collected for analysis.
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte and internal standard from the aqueous biological sample into an immiscible organic solvent. This method offers a cleaner extract compared to PPT.
Solid-Phase Extraction (SPE): SPE provides a more selective extraction by using a solid sorbent to retain the analyte and internal standard, while interfering components are washed away. oup.com The analyte is then eluted with a small volume of solvent, resulting in a concentrated and clean sample.
For tissue samples, an initial homogenization step is required to break down the tissue structure and release the analyte before applying one of the extraction techniques mentioned above. karger.comnih.govjneurosci.org
Chromatographic Separation Optimization
Effective chromatographic separation is essential to resolve the analyte and its metabolites from each other and from endogenous matrix components. This is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). lcms.cz
Optimization of the chromatographic method involves selecting the appropriate column, mobile phase composition (including organic solvent, water, and additives like formic acid or ammonium (B1175870) acetate), and gradient elution profile. rsc.org The goal is to achieve symmetrical peak shapes, good resolution between peaks of interest, and a reasonable run time. nottingham.ac.uk While deuterated standards like this compound are designed to co-elute with the parent compound, slight retention time shifts can sometimes occur due to the deuterium isotope effect. tandfonline.commyadlm.org Therefore, chromatographic conditions must be carefully optimized to ensure near-perfect co-elution to effectively compensate for matrix effects. chromatographyonline.com
Ionization and Fragmentation Pattern Considerations for Deuterated Analogues
In tandem mass spectrometry (MS/MS), the analyte and internal standard are first ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.govwikipedia.org The resulting parent ions are then selected and fragmented in the collision cell to produce characteristic product ions.
The fragmentation pattern of a deuterated internal standard is expected to be very similar to that of the analyte. researchgate.net However, the deuterium atoms increase the mass of the parent ion and any fragment ions that retain the deuterium label. stackexchange.com This mass difference is what allows the mass spectrometer to differentiate between the analyte and the internal standard.
When developing an MS/MS method, it is crucial to select specific and intense precursor-to-product ion transitions (known as multiple reaction monitoring or MRM) for both the analyte and the internal standard. lcms.cz These transitions should be free from interference from other compounds in the sample. The fragmentation of deuterated compounds can sometimes lead to different relative abundances of fragment ions compared to the non-deuterated analog, a phenomenon known as an isotope effect. stackexchange.comnih.govcdnsciencepub.comcdnsciencepub.com These potential differences must be considered during method development to select the most stable and reliable MRM transitions for quantification.
Application of this compound in Pharmacokinetic Research Studies (Preclinical)
The use of deuterated compounds like this compound is a well-established strategy in preclinical pharmacokinetic studies to improve the metabolic profile, enhance oral bioavailability, and increase the half-life of parent compounds. isotope.com
Assessment of Absorption Profiles in Animal Models
Elucidation of Metabolic Pathways and Metabolite Identification Using Isotopic Tracers
Isotopically labeled compounds, including deuterated molecules like this compound, are invaluable for tracing the metabolic fate of a drug. google.comgoogle.com The deuterium atoms act as a stable isotopic label, allowing researchers to distinguish the drug and its metabolites from endogenous compounds in biological matrices using mass spectrometry. chemsrc.com This technique is crucial for identifying novel metabolites and understanding the complete metabolic pathway of licofelone. The metabolism of arachidonic acid, which licofelone inhibits, is complex, involving multiple enzymes and generating a wide array of bioactive compounds. nih.gov By using this compound, researchers can more easily track how the parent compound is transformed, which enzymes are involved, and the relative abundance of different metabolites.
Evaluation of Elimination Kinetics in Preclinical Species
The elimination kinetics of a drug, including its half-life and clearance rate, are critical pharmacokinetic parameters. Licofelone exhibits a biphasic elimination profile, with an initial half-life of approximately 1 hour and a longer terminal half-life of 7 to 9 hours. Deuteration can significantly alter these kinetics. gabarx.com By replacing hydrogen with deuterium at specific sites, the metabolic breakdown of the drug can be slowed, potentially leading to a longer half-life and reduced systemic clearance. juniperpublishers.com Studies using this compound would enable a direct comparison of the elimination kinetics of the deuterated versus the non-deuterated compound, providing valuable data on the impact of isotopic substitution on the drug's persistence in the body.
Investigating Deuterium Kinetic Isotope Effects on Metabolism
The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction, such as metabolic transformation by cytochrome P450 enzymes, is altered. nih.gov This occurs because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult to break. bioscientia.de The presence of a significant KIE is evidence that C-H bond cleavage is a rate-limiting step in the metabolism of the drug. nih.gov Investigating the KIE of this compound can provide fundamental insights into its metabolic stability and the mechanisms of its breakdown. juniperpublishers.com This effect has been explored to modulate the in vivo metabolism and toxicity of various chemicals. nih.gov
Application of this compound in Targeted Lipidomic and Metabolomic Profiling
This compound is a valuable tool in targeted lipidomic and metabolomic studies, often employed as an internal standard for the accurate quantification of eicosanoids and other lipid mediators by LC-MS/MS. aacrjournals.orguni-muenchen.de These studies aim to understand the complex lipid signaling networks involved in inflammation and other diseases. nottingham.ac.uknih.gov
In a study investigating the role of arachidonic acid metabolism in lung cancer, this compound could be used as an internal standard to quantify various eicosanoids, such as prostaglandins (B1171923) and leukotrienes, in tumor tissues. aacrjournals.org Similarly, in studies of inflammatory responses in sepsis, this compound would be essential for the accurate measurement of changes in the eicosanoid profile in response to bacterial endotoxins. uni-muenchen.de The use of stable isotope-labeled internal standards like this compound is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the reliability and accuracy of the quantitative data. core.ac.ukplos.org
A typical workflow involves adding a known amount of this compound to biological samples (e.g., plasma, tissue homogenates) before extraction and analysis. aacrjournals.orgnottingham.ac.uk The ratio of the endogenous analyte signal to the internal standard signal is then used to calculate the concentration of the analyte. This approach has been successfully applied to quantify a wide range of oxylipins in various biological matrices, contributing to a better understanding of their roles in health and disease. nottingham.ac.uk
Advanced Research Approaches and Computational Studies
Structure-Activity Relationship (SAR) and Structure-Kinetic Relationship (SKR) Investigations
Structure-Activity Relationship (SAR) and Structure-Kinetic Relationship (SKR) studies are fundamental in medicinal chemistry for optimizing lead compounds into effective drugs. For Licofelone (B1675295), a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), these investigations have been crucial for understanding how its chemical structure relates to its biological activity and the kinetics of its interaction with target enzymes. ncats.iorroij.com
Key research findings in this area include:
Core Structure Modifications: Studies on arylpyrrolizine derivatives, the class to which Licofelone belongs, have explored how modifications to the core structure impact inhibitory activity against inflammatory enzymes. dmed.org.ua For instance, research on derivatives has shown that specific substitutions can enhance the inhibition of enzymes like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) in addition to COX and 5-LOX. dovepress.comresearchgate.net
Improving Target Selectivity: One significant SAR study focused on modifying the carboxyl group of Licofelone. dovepress.com The addition of a glycine (B1666218) (2-amino acetic acid) moiety led to a derivative (LFA-9) with improved binding interactions with mPGES-1 and 5-LOX, while notably reducing interactions with COX-1/2. dovepress.com This demonstrates how targeted chemical modifications can refine the selectivity profile of the parent molecule.
Kinetic Properties: SKR studies investigate how structural changes affect the binding kinetics (association and dissociation rates) of a drug to its target. For enzyme inhibitors, a longer residence time at the target can lead to more durable pharmacological effects. While specific SKR data on Licofelone is not extensively published, the broader field emphasizes the importance of moving beyond simple potency (IC50) to understand the temporal aspects of drug-target interactions. nih.gov Research on other anti-inflammatory agents has shown that subtle structural changes, such as the addition of a methyl group, can significantly improve residence times on their target receptors. nih.gov
These investigations are essential for designing next-generation inhibitors with improved efficacy and safety profiles, potentially leading to compounds with more sustained action or fewer off-target effects. rroij.com
In Silico Modeling and Molecular Docking Studies
In silico modeling and molecular docking are powerful computational tools used to predict and analyze the interaction between a small molecule, like Licofelone, and its biological targets at a molecular level. These studies provide critical insights into the binding modes and affinities that underpin the drug's mechanism of action.
Receptor Binding and Enzyme Active Site Interactions:
Molecular docking simulations have been extensively used to visualize how Licofelone fits into the active sites of its primary enzyme targets: COX-1, COX-2, and 5-LOX. researchgate.netresearchgate.net
COX/5-LOX Inhibition: Due to its conformational similarity to arachidonic acid, Licofelone acts as a competitive inhibitor, binding to the active sites of both COX and 5-LOX enzymes and blocking their catalytic activity. oup.com Docking studies have confirmed that Licofelone can stably occupy the active site pockets of these enzymes. researchgate.net For example, simulations show it interacting with key amino acid residues like Ser530 and Ala527 in the COX-2 active site. researchgate.net
Binding to Other Receptors: Recent molecular docking studies have revealed that Licofelone may have additional biological targets. It has been shown to bind with high affinity to both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). nih.govmdpi.com The modeling suggests that Licofelone interacts with the same cavities in these receptors as known cannabinoids like THC, indicating a potential mechanism for its neuroprotective and antiallodynic effects that is independent of its COX/LOX inhibition. nih.govmdpi.com
Derivative Analysis: Docking studies have also been instrumental in the development of Licofelone derivatives. When a glycine group was added to Licofelone to create the derivative LFA-9, docking simulations showed that the new molecule formed crucial hydrogen bonds with key residues like Arg126 in the mPGES-1 active site, explaining its improved inhibitory efficacy against this specific enzyme. dovepress.com
The table below summarizes the key findings from molecular docking studies involving Licofelone and its targets.
| Target Enzyme/Receptor | Key Interacting Residues (Predicted) | Predicted Outcome of Interaction | Reference(s) |
| COX-2 | Ser530, Ala527, Gly526, Met522 | Inhibition of prostaglandin synthesis | researchgate.net |
| 5-LOX | Not specified | Inhibition of leukotriene synthesis | researchgate.net |
| mPGES-1 | Arg126, Thr131, Tyr130 (for derivative LFA-9) | Inhibition of PGE2 synthesis | dovepress.com |
| CB1 Receptor | Same cavity as THC | Potential cannabinoid system modulation | nih.govmdpi.com |
| CB2 Receptor | Same cavity as THC | Potential cannabinoid system modulation | nih.govmdpi.com |
These computational approaches not only rationalize the observed biological activities but also guide the design of new molecules with enhanced potency and selectivity. researchgate.net
Systems Pharmacology Approaches for Understanding Complex Biological Responses
Systems pharmacology offers a holistic view of a drug's effect by integrating its pharmacokinetic properties with its impact on complex biological networks. This approach moves beyond the "one-drug, one-target" paradigm to understand how a drug like Licofelone, which hits multiple targets, influences the broader physiological system.
A quantitative systems pharmacology (QSP) model has been applied to evaluate the efficacy of dual COX-2 and 5-LOX inhibitors. researchgate.net This type of model couples a physiologically based pharmacokinetic (PBPK) model, which describes the drug's journey through the body, with a model of the cellular-level biological networks it affects. researchgate.net
For a dual inhibitor like Licofelone, a systems pharmacology approach would aim to:
Model the Arachidonic Acid Cascade: Simulate the complex network of reactions involving arachidonic acid, including its metabolism by COX and LOX enzymes. nih.gov This allows researchers to predict how inhibiting these enzymes simultaneously alters the balance of various pro-inflammatory (prostaglandins, leukotrienes) and other lipid mediators. nih.govnih.gov
While still an emerging field, systems pharmacology provides a powerful framework for understanding the complex interplay between Licofelone and the body's inflammatory and neurological systems, ultimately aiding in the prediction of clinical outcomes and the design of more effective therapies. researchgate.netnih.gov
Omics Technologies Integration in Licofelone Research
"Omics" technologies, such as proteomics and lipidomics, provide a large-scale, comprehensive analysis of specific types of molecules in a biological system. Integrating these technologies in Licofelone research allows for a deeper understanding of its mechanism of action and its effects on cellular and physiological processes beyond its primary targets.
Proteomics: Proteomics is the large-scale study of proteins. In the context of Licofelone, proteomic analyses could be used to:
Identify downstream protein expression changes that occur in cells or tissues following treatment with Licofelone.
Uncover novel protein targets or pathways affected by the drug.
Investigate the expression of inflammatory proteins and enzymes in response to treatment, providing a broader picture of the anti-inflammatory effect.
Lipidomics: Lipidomics, the comprehensive analysis of lipids, is particularly relevant for a drug like Licofelone that directly modulates lipid signaling pathways. nih.gov The arachidonic acid cascade is a central part of the lipidome, and its modulation is Licofelone's primary function. nih.gov
Lipidomic studies can be applied to:
Profile Bioactive Lipids: Quantify the changes in a wide array of lipids, including pro-inflammatory prostaglandins (B1171923) and leukotrienes, as well as potentially pro-resolving lipid mediators. nottingham.ac.uk This provides a detailed signature of the drug's effect on the inflammatory lipid landscape.
Investigate Drug-Membrane Interactions: Studies have begun to explore the interaction of Licofelone with cell membranes, such as those composed of dipalmitoylphosphatidylcholine (DPPC), suggesting that the lipid environment itself can be a factor in the drug's activity. dntb.gov.ua
Discover Biomarkers: By comparing the lipid profiles of treated versus untreated systems, or in disease versus healthy states, lipidomics can help identify biomarkers to monitor disease progression and therapeutic response. nih.govunibo.it For example, lipidomic analyses of synovial fluid in arthritis patients are being used to identify lipid mediators that could be targeted for therapy. nih.gov
The integration of omics technologies provides an unbiased, system-wide view of Licofelone's biological impact, complementing the more targeted approaches of SAR and molecular docking.
Future Research Trajectories and Methodological Innovations
Exploration of Novel Therapeutic Targets and Pathways beyond COX/LOX Inhibition
While licofelone (B1675295) is well-characterized as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), its complete pharmacological profile may encompass additional targets. nih.govnih.govdrugbank.com Future research on Licofelone-d4 should aim to uncover these secondary mechanisms, which could reveal new therapeutic applications.
Initial studies on the parent compound, licofelone, have already hinted at activities beyond COX/LOX inhibition, such as neuroprotective effects and the modulation of neuroinflammatory markers. researchgate.net For instance, research in animal models of Alzheimer's disease showed licofelone had modulatory effects on neuroinflammatory markers. researchgate.net Another study found that combining licofelone with a tyrosine kinase inhibitor, Gefitinib, was effective in a mouse model of pancreatic ductal adenocarcinoma, suggesting a potential role in oncology that transcends its anti-inflammatory action. mdpi.com
The deuteration in this compound provides a unique opportunity to investigate these off-target effects. The altered metabolism due to the deuterium (B1214612) substitution could change the exposure to the parent drug versus its metabolites, a phenomenon known as "metabolic switching". nih.govcdnsciencepub.comjuniperpublishers.com This could potentially enhance or diminish interactions with these secondary targets. By comparing the cellular and systemic responses to both licofelone and this compound, researchers can identify pathways that are differentially affected, thereby de-convoluting novel mechanisms of action from its primary anti-inflammatory effects.
Development of Advanced Preclinical Models for Disease Pathogenesis
The primary therapeutic target for licofelone has been osteoarthritis (OA), a progressive joint disease. nih.gov Evaluating the potential disease-modifying effects of this compound necessitates the use of advanced and clinically relevant preclinical models that accurately replicate the complex pathogenesis of human OA. nih.gov
Current research relies on a variety of animal models, which can be broadly categorized as surgically-induced, chemically-induced, or genetically-driven. atlantic-bone-screen.comfrontiersin.orgoulu.fi Surgically-induced models, such as the anterior cruciate ligament transection (ACLT) or destabilization of the medial meniscus (DMM), mimic post-traumatic OA. atlantic-bone-screen.comoulu.fi Chemically-induced models, most commonly using intra-articular injections of agents like monosodium iodoacetate (MIA) or collagenase, are used to study pain and inflammation-driven cartilage degradation. frontiersin.orgmdbneuro.com
| Model Type | Induction Method | Key Pathological Features | Research Application | Citations |
| Chemically-Induced | Intra-articular injection of Monosodium Iodoacetate (MIA) | Rapid cartilage degradation, subchondral bone changes, chronic pain | Screening for pain and inflammation therapies | frontiersin.orgmdbneuro.com |
| Intra-articular injection of Collagenase | Cartilage erosion, synovitis | Studying inflammatory aspects of OA | frontiersin.org | |
| Collagen-Induced Arthritis (CIA) | Autoimmune response, progressive joint inflammation, bone erosion | Mimics rheumatoid arthritis pathophysiology | mdbneuro.com | |
| Surgically-Induced | Anterior Cruciate Ligament Transection (ACLT) | Joint instability, slow, progressive cartilage damage | Mimics post-traumatic OA, studying long-term disease progression | nih.govatlantic-bone-screen.com |
| Destabilization of the Medial Meniscus (DMM) | Joint instability, mimics spontaneous OA changes | Studying early pathological changes | oulu.fi | |
| Spontaneous/Genetic | Dunkin Hartley Guinea Pig | Naturally occurring, age-related OA | Studying age-related OA development | frontiersin.org |
| STR/ort Mouse | Genetically susceptible to OA | Investigating genetic predispositions to OA | frontiersin.org |
However, translating findings from these animal models to human clinical outcomes remains a challenge. nih.gov Future research must therefore pivot towards more sophisticated systems. Three-dimensional (3D) biomimetic models, including osteochondral explants and "tissue-on-a-chip" or microfluidic platforms, offer a more controlled environment to study the interactions between cartilage, bone, and synovium. oulu.fi The use of human osteochondral plug-based models, in particular, could provide a superior platform for testing the effects of this compound directly on human tissues, overcoming the limitations of inter-species differences in anatomy and biomechanics. nih.gov
Integration of Deuterated Analogues in Multi-Omics for Comprehensive Biological Insights
The stable isotope label in this compound makes it an ideal tool for multi-omics investigations, allowing for a holistic view of its biological impact. By using mass spectrometry to distinguish between the deuterated drug and its non-deuterated metabolites, researchers can trace its metabolic fate with high precision. nih.gov
This approach is particularly powerful in metabolomics. A stable isotope- and mass spectrometry-based metabolomics approach can simultaneously map the drug's metabolic pathways and capture global changes in the endogenous metabolome in a single experiment. nih.gov Comparing the urinary or plasma metabolite profiles of subjects administered licofelone versus this compound can reveal not only the primary routes of metabolism but also subtle shifts in endogenous pathways related to the drug's efficacy or potential off-target effects. nih.gov
The utility of deuterated analogues extends to other omics fields:
Toxicogenomics : Stable isotope-labeled compounds can help simplify the interpretation of complex gene expression data, linking changes in gene activity directly to the formation of specific drug metabolites. acs.org
Quantitative Proteomics and Glycomics : Deuterated reagents and labeling platforms enable the relative quantification of proteins and glycans, providing insights into how this compound might alter cellular machinery and signaling pathways.
Quantitative Lipidomics : Deuterium labeling can be used in mass spectrometry-based techniques to monitor quantitative changes in lipids, which is highly relevant for an anti-inflammatory agent that modulates the arachidonic acid cascade. acs.org
This integrated multi-omics approach will provide a comprehensive biological signature for this compound, moving beyond a single mechanism to a systems-level understanding of its pharmacology.
Computational and AI-Driven Approaches in Drug Discovery and Derivatization Research
The fields of computational chemistry and artificial intelligence (AI) are set to revolutionize the research and development of deuterated compounds like this compound. frontiersin.orgnih.gov These technologies can accelerate the discovery process, reduce costs, and guide the rational design of next-generation derivatives. globenewswire.com
AI and machine learning algorithms can be applied in several key areas:
Predicting Metabolic Fate : AI models can be trained to identify metabolic "soft spots" in a molecule that are susceptible to enzymatic degradation. informaticsjournals.co.in This allows researchers to strategically place deuterium atoms where they will have the most significant impact on slowing metabolism, a core principle of deuterated drug design.
Quantum Chemistry Simulations : Advanced computational models can predict the kinetic isotope effect of deuteration on drug-metabolizing enzymes and the affinity of the drug for its protein targets. jsps.go.jp This in silico approach can help prioritize the most promising deuterated analogues for synthesis and experimental validation.
Generative AI for De Novo Design : Generative AI platforms can design entirely new molecules inspired by the structure of licofelone. acs.orgvivabiotech.com These models can be optimized to have multi-target activity or improved pharmacokinetic properties, providing a pipeline of novel chemical entities for derivatization research.
Accelerating the Discovery Pipeline : By integrating AI into virtual screening, hit identification, and lead optimization, the entire drug discovery cycle can be shortened from years to months. vivabiotech.com AI-driven platforms can analyze vast datasets to identify new potential targets or repurpose existing drugs for new indications. globenewswire.com
Investigating the Broader Biological Impact of Deuteration on Drug Activity and Metabolomics Profiles
The fundamental principle behind using deuteration in drug design is the kinetic isotope effect. wikipedia.org The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, which means that enzymatic reactions involving the cleavage of this bond proceed more slowly. informaticsjournals.co.in For a compound like this compound, this can have several significant biological consequences that warrant in-depth investigation.
Another critical area of research is the phenomenon of "metabolic switching" or "metabolic shunting". cdnsciencepub.comjuniperpublishers.com If deuteration blocks a primary metabolic pathway, the drug may be metabolized through alternative routes. nih.gov This can have profound effects:
It may decrease the formation of a toxic or reactive metabolite, thereby improving the drug's safety profile. acs.orgjuniperpublishers.com
Metabolomics studies are crucial for elucidating these effects. By comparing the full metabolic profile of licofelone with that of this compound, researchers can identify all metabolites formed and quantify how their ratios change due to deuteration. nih.gov This provides a comprehensive picture of how the isotopic substitution impacts the drug's disposition and biological activity, offering insights that can be used to design safer and more effective medicines. cdnsciencepub.comacs.org
| Biological Impact of Deuteration | Mechanism | Potential Outcome | Citations |
| Altered Metabolism Rate | Kinetic Isotope Effect: Stronger C-D bond slows enzymatic cleavage. | Increased metabolic stability, longer half-life, higher drug exposure (AUC). | wikipedia.orgnih.govcdnsciencepub.comjuniperpublishers.com |
| Metabolic Switching/Shunting | Blocking a primary metabolic pathway diverts the drug to secondary pathways. | Reduced formation of toxic metabolites; increased formation of active metabolites. | nih.govacs.orgcdnsciencepub.comjuniperpublishers.com |
| Modified Pharmacokinetics | Combination of slower metabolism and potential metabolic switching. | Improved bioavailability, more stable plasma concentrations. | nih.govnih.govacs.org |
| Changes in Endogenous Metabolome | Downstream effects of altered drug activity and metabolism. | Provides insights into off-target effects and broader pharmacological impact. | nih.gov |
Q & A
Basic Research Questions
Q. What are the critical experimental design considerations when using Licofelone-d4 as an internal standard in quantitative mass spectrometry?
- Methodological Answer : this compound, a deuterated analog, is used to improve quantification accuracy via isotope dilution. Key considerations include:
- Deuterium Labeling Stability : Verify isotopic integrity under experimental conditions (e.g., pH, temperature) using nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) .
- Calibration Curve Validation : Ensure linearity across the expected concentration range in biological matrices (e.g., plasma, tissue homogenates) with R² >0.99 and %RSD <15% .
- Matrix Effects : Assess ion suppression/enhancement via post-column infusion experiments to validate method robustness .
Q. How should researchers validate the purity and structural identity of synthesized this compound?
- Methodological Answer :
- Spectroscopic Confirmation : Combine ¹H/¹³C NMR to confirm deuterium incorporation at specific positions and rule out protio-contaminants .
- Chromatographic Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) to achieve ≥98% purity, supported by orthogonal techniques like LC-MS .
- Stability Testing : Monitor degradation under storage conditions (e.g., -80°C vs. room temperature) to establish shelf-life guidelines .
Advanced Research Questions
Q. How can conflicting pharmacokinetic data for this compound across studies be systematically resolved?
- Methodological Answer : Contradictions often arise from variability in:
- Sample Preparation : Compare extraction efficiencies (e.g., protein precipitation vs. solid-phase extraction) using recovery studies spiked with deuterated and non-deuterated analogs .
- Interspecies Differences : Conduct cross-species analyses (rodent vs. primate) to isolate metabolic disparities, leveraging cytochrome P450 inhibition assays .
- Data Normalization : Apply multivariate statistical models (e.g., ANOVA with Tukey’s post hoc test) to account for batch effects or instrument drift .
Q. What advanced strategies optimize this compound’s detection limits in trace-level in vivo studies?
- Methodological Answer :
- Derivatization Techniques : Enhance ionization efficiency via chemical derivatization (e.g., pentafluorobenzyl esters) for electron-capture negative ionization in GC-MS .
- Microsampling Approaches : Implement volumetric absorptive microsampling (VAMS) to reduce blood volume requirements and improve sensitivity in rodent models .
- Data-Independent Acquisition (DIA) : Use HRMS/MS workflows (e.g., SWATH) to isolate this compound-specific fragment ions in complex matrices .
Q. How can researchers design robust in vitro assays to evaluate this compound’s dual COX/LOX inhibition while minimizing off-target effects?
- Methodological Answer :
- Enzyme Kinetics : Perform time-dependent inhibition assays with recombinant COX-1/COX-2 and 5-LOX, calculating IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism) .
- Selectivity Profiling : Screen against a panel of 50+ kinases/phosphatases to identify off-target interactions via competitive binding assays .
- Computational Docking : Validate binding modes using molecular dynamics simulations (e.g., GROMACS) to refine structure-activity relationships .
Data Analysis & Reproducibility
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer :
- Nonlinear Mixed-Effects Modeling (NLMEM) : Account for inter-individual variability in pharmacokinetic/pharmacodynamic (PK/PD) studies using Monolix or NONMEM .
- Bayesian Hierarchical Models : Incorporate prior data (e.g., preclinical toxicity) to refine posterior probability distributions for safer extrapolation to human trials .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Quality-by-Design (QbD) : Implement factorial design experiments to optimize reaction parameters (e.g., solvent ratio, catalyst loading) and reduce variability .
- Process Analytical Technology (PAT) : Use real-time FTIR monitoring to ensure consistent deuterium incorporation during synthesis .
Ethical & Reporting Standards
Q. What are the best practices for reporting negative or inconclusive results in this compound studies?
- Methodological Answer :
- FAIR Data Principles : Publish raw datasets (e.g., on Zenodo) with metadata detailing experimental conditions and analytical thresholds .
- Transparent Method Sections : Follow the Beilstein Journal’s guidelines for documenting failed experiments, including troubleshooting steps and reagent lot numbers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
